molecular formula C6H6FNO2S B2863279 4-Methylpyridine-3-sulfonyl fluoride CAS No. 2137914-42-0

4-Methylpyridine-3-sulfonyl fluoride

Cat. No. B2863279
CAS RN: 2137914-42-0
M. Wt: 175.18
InChI Key: PBVMAZXFMUSURP-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137914-42-0 . It has a molecular weight of 175.18 and its IUPAC name is 4-methylpyridine-3-sulfonyl fluoride . The compound is stored at a temperature of -10 degrees .


Molecular Structure Analysis

The InChI code for 4-Methylpyridine-3-sulfonyl fluoride is 1S/C6H6FNO2S/c1-5-2-3-8-4-6 (5)11 (7,9)10/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methylpyridine-3-sulfonyl fluoride is a liquid at room temperature . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Biochemistry: Probing Enzymatic Functions

4-Methylpyridine-3-sulfonyl fluoride: is utilized in biochemistry as a selective probe for studying enzyme functions. Due to its electrophilic nature, it targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This specificity allows researchers to investigate enzyme mechanisms, substrate binding, and protein interactions within complex biological systems.

Pharmacology: Drug Development

In pharmacology, 4-Methylpyridine-3-sulfonyl fluoride serves as an electrophilic warhead in the design of new drugs. Its balance of reactivity and stability under physiological conditions makes it an ideal candidate for developing targeted therapies . It’s particularly valuable in creating inhibitors that can modulate enzyme activity, offering potential treatments for various diseases.

Organic Synthesis: Fluorosulfonylation Reactions

This compound plays a crucial role in organic synthesis, particularly in fluorosulfonylation reactions. It acts as a precursor for introducing sulfonyl fluoride groups into organic molecules, which is a key step in synthesizing complex compounds with desired properties for further chemical exploration .

Analytical Chemistry: Fluorescent Probes

4-Methylpyridine-3-sulfonyl fluoride: is used in the development of fluorescent probes for analytical chemistry applications. These probes are essential for detecting and quantifying analytes, enabling researchers to conduct sensitive and selective analysis of biological and chemical samples .

Materials Science: Surface Modification

In materials science, 4-Methylpyridine-3-sulfonyl fluoride contributes to the surface modification of materials. Its incorporation into polymers and coatings can enhance material properties such as resistance to solvents, thermal stability, and durability, which are critical for industrial applications .

Environmental Science: Green Chemistry

The compound’s role in environmental science is linked to green chemistry practices. Photochemical and electrochemical strategies for synthesizing sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride , are being developed to meet the increasing demands for environmental friendliness and sustainability .

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Future Directions

Sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride, have found widespread applications in various fields. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential new applications and research directions for this compound.

Mechanism of Action

Target of Action

4-Methylpyridine-3-sulfonyl fluoride (MPF) is a chemical compound that belongs to the family of pyridine derivatives

Mode of Action

. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Result of Action

For instance, in the case of SM cross-coupling reactions, the result is the formation of a new carbon–carbon bond .

properties

IUPAC Name

4-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVMAZXFMUSURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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